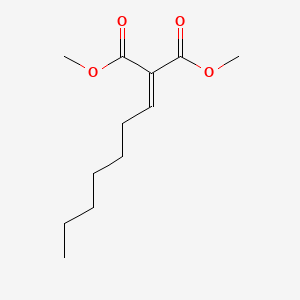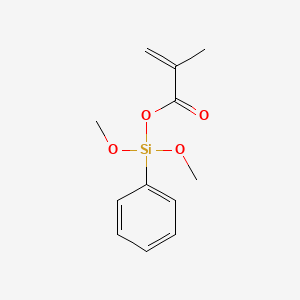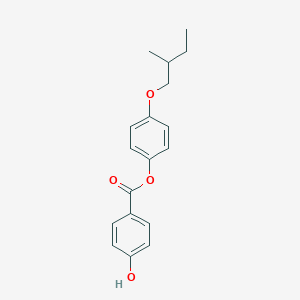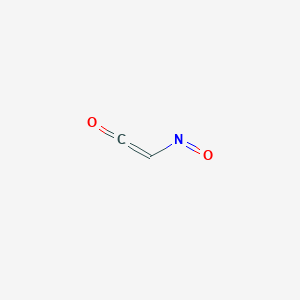
Propanedioic acid, heptylidene-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, heptylidene-, dimethyl ester is an organic compound with the molecular formula C10H16O4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a heptylidene group, and the carboxylic acid groups are esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, heptylidene-, dimethyl ester typically involves the esterification of malonic acid derivatives. One common method is the reaction of heptylidene malonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, heptylidene-, dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation: The heptylidene group can be oxidized to form different functional groups.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Heptylidene malonic acid and methanol.
Oxidation: Various oxidized derivatives of the heptylidene group.
Substitution: Substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Propanedioic acid, heptylidene-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanedioic acid, heptylidene-, dimethyl ester depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the heptylidene group.
Diethyl malonate: Another ester of malonic acid with ethyl groups instead of methyl groups.
Malonic acid: The parent compound with carboxylic acid groups instead of ester groups.
Uniqueness
Propanedioic acid, heptylidene-, dimethyl ester is unique due to the presence of the heptylidene group, which imparts different chemical properties and reactivity compared to simpler malonic acid derivatives. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
Propriétés
Numéro CAS |
124956-89-4 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
dimethyl 2-heptylidenepropanedioate |
InChI |
InChI=1S/C12H20O4/c1-4-5-6-7-8-9-10(11(13)15-2)12(14)16-3/h9H,4-8H2,1-3H3 |
Clé InChI |
SCYKHSKEHBXKBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=C(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)

![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)

![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)




